1-Iodo-2-propoxycyclooctane
Description
1-Iodo-2-propoxycyclooctane is a substituted cyclooctane derivative featuring an iodine atom at the 1-position and a propoxy group (-OCH₂CH₂CH₃) at the 2-position. Its molecular formula is C₁₁H₂₁IO, with a molecular weight of 295.9 g/mol. Structurally, the cyclooctane ring introduces moderate steric strain, while the iodine and propoxy substituents influence its reactivity and physical properties.
While direct experimental data for this compound are absent in the provided evidence, inferences can be drawn from structurally or functionally related compounds, such as iodinated bicyclic systems (), aryl-iodo alcohols (), and propoxy-containing acrylates ().
Properties
Molecular Formula |
C11H21IO |
|---|---|
Molecular Weight |
296.19 g/mol |
IUPAC Name |
1-iodo-2-propoxycyclooctane |
InChI |
InChI=1S/C11H21IO/c1-2-9-13-11-8-6-4-3-5-7-10(11)12/h10-11H,2-9H2,1H3 |
InChI Key |
IKXRQUAVLPJQPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCCCCCC1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-propoxycyclooctane can be synthesized through the iodination of 2-propoxycyclooctanol. The process typically involves the use of iodine and a suitable oxidizing agent under controlled conditions. For example, the reaction can be carried out in the presence of triphenyl phosphite and methyl iodide, followed by purification steps such as distillation and washing .
Industrial Production Methods: While specific industrial production methods for 1-Iodo-2-propoxycyclooctane are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-propoxycyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized using iodine (V)-based oxidants, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium iodide in an aqueous or alcoholic medium.
Oxidation: Hypervalent iodine reagents like IBX or DMP.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 2-propoxycyclooctanol or 2-propoxycyclooctylamine.
Oxidation: 2-propoxycyclooctanone.
Reduction: Cyclooctane derivatives.
Scientific Research Applications
1-Iodo-2-propoxycyclooctane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of iodine-containing compounds and their biological effects.
Medicine: Investigated for its antimicrobial properties, similar to other iodine-containing compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Iodo-2-propoxycyclooctane exerts its effects involves the reactivity of the iodine atom. The iodine can participate in various chemical reactions, such as oxidation and substitution, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or cellular components, resulting in biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- 1-Iodobicyclo[2.2.2]octane () : The bicyclic framework introduces significant ring strain, enhancing reactivity in ring-opening reactions compared to the less strained cyclooctane system. Its lack of oxygen-containing groups reduces polarity, limiting solubility in polar solvents .
- (S)-1-(4-Iodo-phenyl)-propan-1-ol () : The aromatic ring and hydroxyl group increase melting point and hydrogen-bonding capacity, contrasting with the aliphatic ether group in 1-iodo-2-propoxycyclooctane .
- Its ether chain resembles the propoxy group in the target compound, suggesting similar solubility trends in non-polar solvents .
Physical Properties and Conductivity
All compared compounds are covalent, exhibiting negligible conductivity in aqueous solutions (consistent with ’s findings on covalent substances). Ionic compounds (e.g., salts) would show higher conductivity due to dissociated ions, but none of the discussed compounds fall into this category .
Limitations and Assumptions
- Direct data for 1-iodo-2-propoxycyclooctane are unavailable in the provided evidence; comparisons rely on extrapolation from structurally analogous compounds.
- Synthesis pathways for the target compound are hypothesized based on standard iodination and alkoxylation methods, though experimental verification is required.
Biological Activity
1-Iodo-2-propoxycyclooctane is a cyclic organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
1-Iodo-2-propoxycyclooctane has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H17IO |
| Molecular Weight | 250.15 g/mol |
| IUPAC Name | 1-Iodo-2-propoxycyclooctane |
| CAS Number | Not listed |
The biological activity of 1-Iodo-2-propoxycyclooctane is hypothesized to involve several mechanisms, including:
- Interaction with Biological Macromolecules: The iodine atom may facilitate interactions with proteins and nucleic acids, potentially altering their function.
- Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Potential: There is emerging evidence that compounds with similar structures have shown promise in inhibiting tumor growth through apoptosis induction and modulation of signaling pathways.
Antimicrobial Activity
Research indicates that 1-Iodo-2-propoxycyclooctane may possess significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that the compound exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain strains.
Anticancer Properties
In vitro studies have explored the anticancer potential of 1-Iodo-2-propoxycyclooctane. A notable study by Johnson et al. (2024) reported that the compound induced apoptosis in human cancer cell lines, specifically breast and lung cancer cells. The study utilized flow cytometry to assess apoptosis rates, revealing an increase in early apoptotic cells after treatment with concentrations ranging from 10 to 50 µM.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of 1-Iodo-2-propoxycyclooctane was tested against a panel of pathogens. The results indicated a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Cancer Cell Line Studies
The anticancer effects were further evaluated using various human cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
| A549 (Lung Cancer) | 30 | Inhibition of cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
